1H NMR and 13C NMR chemical shifts for 4-Amino-3-chloro-5-methylphenol
1H NMR and 13C NMR chemical shifts for 4-Amino-3-chloro-5-methylphenol
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 4-Amino-3-chloro-5-methylphenol
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-Amino-3-chloro-5-methylphenol, a substituted aromatic compound of interest in drug development and chemical synthesis. In the absence of direct experimental data, this document synthesizes information from structurally related compounds and established principles of substituent effects to offer a robust prediction and interpretation of its NMR spectra. This whitepaper is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who rely on precise spectral interpretation for molecular characterization.
Introduction: The Structural Landscape of 4-Amino-3-chloro-5-methylphenol
4-Amino-3-chloro-5-methylphenol is a multifaceted aromatic compound featuring a phenol backbone substituted with an amino group, a chlorine atom, and a methyl group. The relative positioning of these substituents dictates a unique electronic environment for each proton and carbon atom, which can be effectively probed by NMR spectroscopy. Understanding the precise chemical shifts is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.
The substituents present on the aromatic ring exert distinct electronic effects:
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Hydroxyl (-OH) and Amino (-NH₂ groups): Both are strong activating, ortho-, para-directing groups due to their significant +R (resonance) effect, which donates electron density to the aromatic ring. They also exhibit a -I (inductive) effect.
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Chlorine (-Cl): This halogen is a deactivating, ortho-, para-directing group. Its strong -I effect withdraws electron density, while its weaker +R effect directs incoming electrophiles.
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Methyl (-CH₃): An activating, ortho-, para-directing group that donates electron density primarily through a +I effect and hyperconjugation.
The interplay of these effects governs the shielding and deshielding of the aromatic nuclei, providing a predictable pattern in the NMR spectrum.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-Amino-3-chloro-5-methylphenol is expected to exhibit distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the methyl protons. The chemical shifts are predicted based on the analysis of similar substituted phenols and anilines.[1][2][3]
Aromatic Protons
The aromatic region will feature two signals corresponding to H-2 and H-6.
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H-2: This proton is situated between the electron-donating methyl group and the electron-withdrawing chloro group. The proximity to the chloro group will likely cause a downfield shift.
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H-6: This proton is positioned between the strongly electron-donating hydroxyl and amino groups. This will result in significant shielding and an upfield shift compared to benzene (7.34 ppm).
Due to their meta-relationship, these two protons will appear as two distinct singlets, or potentially as doublets with a small meta-coupling constant (J ≈ 2-3 Hz).
Labile Protons (-OH and -NH₂)
The chemical shifts of the hydroxyl and amino protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][5]
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-OH Proton: In a non-hydrogen bonding solvent like CDCl₃, the phenolic proton signal is expected to appear as a broad singlet. In a hydrogen-bonding solvent like DMSO-d₆, this signal will be shifted significantly downfield and may appear sharper.
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-NH₂ Protons: The two protons of the amino group will likely appear as a broad singlet.
Methyl Protons (-CH₃)
The methyl group protons will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.2 ppm, consistent with a methyl group attached to an aromatic ring.[6]
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Rationale |
| H-2 | ~6.8 | s (or d, J≈2-3 Hz) | Influenced by adjacent chloro and methyl groups. |
| H-6 | ~6.5 | s (or d, J≈2-3 Hz) | Shielded by adjacent hydroxyl and amino groups. |
| -OH | 8.5 - 9.5 | br s | Broad signal, downfield due to hydrogen bonding in DMSO. |
| -NH₂ | 4.5 - 5.5 | br s | Broad signal, typical for aromatic amines. |
| -CH₃ | ~2.1 | s | Typical chemical shift for an aromatic methyl group. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are predicted based on substituent effects observed in related compounds like 3,5-dimethylphenol and 2-amino-4-chlorophenol.[6][7][8]
Aromatic Carbons
The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
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C-1 (-OH substituted): This carbon will be significantly deshielded due to the electronegativity of the attached oxygen atom, appearing far downfield.
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C-4 (-NH₂ substituted): The strong electron-donating character of the amino group will also cause a downfield shift for the carbon to which it is attached.
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C-3 (-Cl substituted): The carbon bearing the chlorine atom will be deshielded due to the inductive effect of the halogen.
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C-5 (-CH₃ substituted): The carbon attached to the methyl group will experience a moderate downfield shift.
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C-2 and C-6: These carbons, ortho and para to the powerful electron-donating -OH and -NH₂ groups, will be shielded and appear at higher fields (lower ppm values). C-6 is expected to be more shielded than C-2 due to the influence of two adjacent electron-donating groups.
Methyl Carbon (-CH₃)
The methyl carbon will resonate in the aliphatic region, typically between 20-25 ppm.[6]
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ | Rationale |
| C-1 | ~150 | Attached to the electronegative hydroxyl group. |
| C-2 | ~118 | Shielded by the para hydroxyl and ortho amino groups. |
| C-3 | ~125 | Attached to the electronegative chlorine atom. |
| C-4 | ~140 | Attached to the amino group. |
| C-5 | ~138 | Attached to the methyl group. |
| C-6 | ~115 | Shielded by the ortho hydroxyl and amino groups. |
| -CH₃ | ~20 | Typical for an aromatic methyl group. |
Visualization of Molecular Structure and Prediction Workflow
To facilitate the assignment of the predicted NMR signals, the molecular structure of 4-Amino-3-chloro-5-methylphenol with numbered atoms is provided below.
Caption: Molecular structure of 4-Amino-3-chloro-5-methylphenol with atom numbering for NMR assignment.
The workflow for predicting the NMR spectra in the absence of experimental data is outlined below.
Caption: Workflow for the prediction and analysis of NMR spectra for novel or uncharacterized compounds.
Experimental Protocol for NMR Data Acquisition
For the empirical validation of the predicted data, the following experimental protocol is recommended.
Sample Preparation
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Weigh approximately 10-20 mg of high-purity 4-Amino-3-chloro-5-methylphenol.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for phenols and anilines due to its excellent solubilizing properties and its ability to slow the exchange of labile protons.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Spectrometer Setup
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
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Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
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(Optional) Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to confirm proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, which will aid in unambiguous assignments.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-Amino-3-chloro-5-methylphenol. By leveraging established principles of substituent effects and data from analogous compounds, a reliable set of predicted chemical shifts has been generated. This information serves as a valuable resource for the identification and characterization of this molecule in research and industrial applications. The provided experimental protocol offers a clear path for the empirical verification of these predictions.
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